Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of benzyl alcohol, methyl acetoacetate, and urea in the presence of a catalyst to form the desired pyrimidine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production methods often employ advanced techniques such as high-pressure reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(benzyloxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate include other pyrimidine derivatives such as:
- Methyl 5-(methoxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 5-(ethoxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl 5-(phenoxy)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific benzyloxy group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity, stability, and potential biological activities compared to other pyrimidine derivatives.
Properties
IUPAC Name |
methyl 1-methyl-6-oxo-5-phenylmethoxypyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-9-15-11(14(18)19-2)12(13(16)17)20-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLRGVRYFZJITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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